molecular formula C13H31N2OP B1593700 Methyl tetraisopropylphosphorodiamidite CAS No. 92611-10-4

Methyl tetraisopropylphosphorodiamidite

Cat. No. B1593700
CAS RN: 92611-10-4
M. Wt: 262.37 g/mol
InChI Key: YFYBXOIQXOOUCI-UHFFFAOYSA-N
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Description

Methyl tetraisopropylphosphorodiamidite is a chemical compound with the molecular formula C13H31N2OP . It is used in the synthesis of substances and is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of Methyl tetraisopropylphosphorodiamidite involves various methods . One of the methods includes the reaction of Methyl Phosphorodichloridite with Diisopropylamine . The yield of this reaction is approximately 79% .


Molecular Structure Analysis

The molecular structure of Methyl tetraisopropylphosphorodiamidite is represented by the formula [ [ (CH3)2CH]2N]2POCH3 . The molecular weight of the compound is 262.37 g/mol .


Physical And Chemical Properties Analysis

Methyl tetraisopropylphosphorodiamidite has a boiling point of 74-75 °C at 0.45 mmHg . The density of the compound is 0.915 g/mL at 25 °C . The refractive index is n20/D 1.461 .

Scientific Research Applications

Synthesis of Oligonucleotides

Methyl tetraisopropylphosphorodiamidite is a key reagent in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides have a wide range of applications, including use as primers in PCR amplification, probes for DNA sequencing, and tools for genetic testing and research .

Safety and Hazards

Methyl tetraisopropylphosphorodiamidite is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

Methyl tetraisopropylphosphorodiamidite is a phosphoramidite compound . Its primary targets are nucleotides during the synthesis of oligonucleotides . It acts as the connecting link between nucleotides, attaching itself to the 5’-hydroxyl group of one nucleotide and reacting with the 3’-hydroxyl group of the following nucleotide in the sequence .

Mode of Action

The compound’s mode of action involves its ability to undergo the phosphoramidite coupling reaction . This reaction allows it to interact with nucleophilic groups in the presence of an acidic azole catalyst . The result is the formation of a phosphite triester, which is then oxidized to form a phosphate triester, linking two nucleotides together .

Biochemical Pathways

The biochemical pathway affected by methyl tetraisopropylphosphorodiamidite is the synthesis of oligonucleotides . This process is crucial for the creation of DNA and RNA molecules, which are essential for the storage and transmission of genetic information in all living organisms.

Result of Action

The result of the action of methyl tetraisopropylphosphorodiamidite is the formation of oligonucleotides, specifically DNA or RNA sequences . These sequences can then be used in various biological and biochemical applications, including genetic engineering, molecular biology research, and the development of therapeutic agents.

Action Environment

The action of methyl tetraisopropylphosphorodiamidite is influenced by several environmental factors. These include the pH of the solution, the presence of a suitable catalyst, and the concentrations of the nucleotides involved in the reaction . Optimal conditions are required for the compound to effectively participate in the phosphoramidite coupling reaction and facilitate the synthesis of oligonucleotides .

properties

IUPAC Name

N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYBXOIQXOOUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H31N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352994
Record name methyl tetraisopropylphosphorodiamidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl tetraisopropylphosphorodiamidite

CAS RN

92611-10-4
Record name methyl tetraisopropylphosphorodiamidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N,N,N,N-tetraisopropylphosphorodiamidite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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